2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine
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Overview
Description
2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with a bromine atom at the 2-position and a piperidine ring at the 6-position. The piperidine ring is further substituted with a bromomethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromopyridine and piperidine.
Formation of Piperidine Derivative: Piperidine is reacted with formaldehyde and hydrobromic acid to introduce the bromomethyl group, forming 3-(bromomethyl)piperidine.
Coupling Reaction: The 3-(bromomethyl)piperidine is then coupled with 2-bromopyridine under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols, aldehydes, and ketones.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science for the synthesis of novel polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(piperidin-1-yl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-6-(3-(methyl)piperidin-1-yl)pyridine:
2-Bromo-6-(3-(hydroxymethyl)piperidin-1-yl)pyridine: Contains a hydroxymethyl group, making it more hydrophilic and altering its biological activity.
Uniqueness
2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine is unique due to the presence of both bromine and bromomethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in scientific research.
Properties
IUPAC Name |
2-bromo-6-[3-(bromomethyl)piperidin-1-yl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2N2/c12-7-9-3-2-6-15(8-9)11-5-1-4-10(13)14-11/h1,4-5,9H,2-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGVRSFFTWZNBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=CC=C2)Br)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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